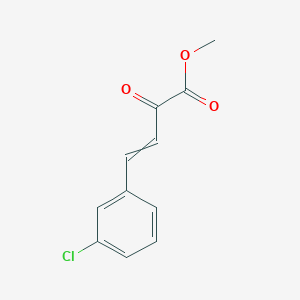

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate

Description

Properties

IUPAC Name |

methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGHGCFUXGDZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30761798 | |

| Record name | Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30761798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105507-59-3 | |

| Record name | Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30761798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of methyl acetoacetate to form a resonance-stabilized enolate, which attacks the carbonyl carbon of 3-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product. Sodium hydroxide or potassium tert-butoxide in ethanol or methanol at 0–25°C for 12–24 hours are typical conditions.

Optimization and Yield

Yields range from 60–85%, depending on the base strength and solvent polarity. For instance, using NaH in tetrahydrofuran (THF) at 0°C improves regioselectivity, minimizing side products like dienolates. Purification via flash chromatography (petroleum ether/ethyl acetate) enhances purity to >95%.

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to introduce the 3-chlorophenyl group. Methyl 2-oxobut-3-enoate is functionalized via coupling with 3-chlorophenylboronic acid.

Catalytic System and Conditions

A Pd(PPh₃)₄ or PdCl₂(dppf) catalyst in a mixture of dioxane/water (3:1) at 80–100°C facilitates the coupling. Potassium carbonate acts as a base, with reaction completion in 6–8 hours.

Advantages and Limitations

While this method achieves high regiocontrol (yields: 70–75%), the need for anhydrous conditions and palladium catalysts increases costs. Residual palladium removal requires additional steps, complicating scalability.

BF₃·Et₂O or Ti(OEt)₄-Promoted Aldol Condensation

A one-pot synthesis using BF₃·Et₂O or Ti(OEt)₄ as Lewis acids enables direct coupling of 3-chlorobenzaldehyde with methyl pyruvate.

Reaction Dynamics

BF₃·Et₂O activates the aldehyde, promoting nucleophilic attack by methyl pyruvate’s enol. Ti(OEt)₄ offers milder conditions, reducing side reactions like over-esterification. Reactions proceed at 40–60°C in dichloromethane or toluene.

Yield and Scalability

Yields range from 50–65% for BF₃·Et₂O and 70–80% for Ti(OEt)₄. The Ti(OEt)₄ system is preferred for large-scale synthesis due to easier workup and lower toxicity.

Stobbe Condensation

The Stobbe condensation between 3-chlorophenylacetic acid and dimethyl oxalate under basic conditions provides an alternative route.

Procedure and Mechanism

Sodium ethoxide in ethanol mediates the condensation, forming a β-keto ester intermediate. Acidic workup (HCl) induces cyclization and dehydration. Reaction times of 8–12 hours at reflux yield 55–60% product.

Challenges

Competing side reactions, such as decarboxylation, necessitate precise stoichiometry. Purification via recrystallization (ethanol/water) improves purity but reduces overall yield.

Comparative Analysis of Methods

| Method | Catalyst/Base | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt | NaOH/NaH | 60–85 | >95 | Moderate |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 70–75 | 90 | Low |

| BF₃·Et₂O/Ti(OEt)₄ | Lewis acids | 50–80 | 85–90 | High |

| Stobbe Condensation | NaOEt | 55–60 | 80–85 | Moderate |

Key Considerations

- Claisen-Schmidt : Cost-effective but requires strict temperature control to avoid keto-enol tautomerization.

- Suzuki-Miyaura : Excellent for functionalized substrates but limited by catalyst costs.

- Lewis Acid-Promoted : Ti(OEt)₄ offers the best balance of yield and scalability.

- Stobbe : Suitable for academic labs but less efficient industrially.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-chlorophenyl)-2-oxobutanoic acid.

Reduction: Formation of 4-(3-chlorophenyl)-2-hydroxybut-3-enoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical properties of Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate and its analogues, highlighting substituent effects and applications:

Research Findings and Industrial Relevance

- Purity and Availability : The target compound is commercially available in gram-scale quantities (1g: €301; 5g: €858), with pricing reflecting its synthetic demand .

Biological Activity

Methyl 4-(3-chlorophenyl)-2-oxobut-3-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in pharmacology and agriculture.

Chemical Structure and Properties

This compound belongs to the class of α,β-unsaturated carbonyl compounds. Its molecular formula is CHClO, and it features a chlorophenyl group that is believed to enhance its interaction with biological targets. The compound is characterized by a reactive enone system that can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Studies have demonstrated that this compound exhibits significant inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound range from 0.35 to 0.75 µg/mL against both drug-sensitive and resistant strains of S. aureus .

The mode of action involves the inhibition of MenB, an enzyme crucial for menaquinone biosynthesis in bacteria. By forming an adduct with coenzyme A (CoA), this compound disrupts the bacterial respiration process, leading to reduced viability and growth inhibition .

Enzyme Inhibition

Research indicates that this compound also acts as an inhibitor of methionine aminopeptidases, which play a vital role in protein maturation processes. This inhibition suggests potential therapeutic applications in treating diseases where protein maturation is disrupted .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

- Wittig Reaction : Utilizing phosphonium salts to generate the desired enone structure.

- Horner-Wadsworth-Emmons Reaction : This method facilitates the formation of α,β-unsaturated carbonyl compounds via the reaction of aldehydes with phosphonate esters.

These methods allow for efficient production and modification of the compound for further biological evaluation.

Study on Antimicrobial Efficacy

A significant study evaluated the antibacterial properties of this compound against MRSA using mouse models. The results indicated that treatment with this compound not only increased survival rates but also significantly reduced bacterial loads in infected tissues .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to highlight the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate | CHNO | Contains a cyanophenyl group | Antimicrobial properties |

| Ethyl 4-methoxy-2-oxobut-3-enoate | CHO | Contains a methoxy group | Potential anti-inflammatory effects |

| This compound | CHClO | Chlorophenyl substituent enhances activity | Significant enzyme inhibition |

This table illustrates how the chlorophenyl moiety may enhance biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.